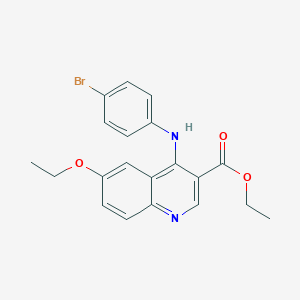![molecular formula C17H13N5O5S B255533 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is commonly known as 'PNPB' and is used as a reagent in biochemical studies.
Mechanism of Action
PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds. When PNPB is hydrolyzed by an enzyme, it releases a yellow product that can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
PNPB does not have any direct biochemical or physiological effects on living organisms. It is a chemical compound that is used as a reagent in biochemical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PNPB as a reagent in biochemical studies is its high specificity. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the assay of proteases and amidases.
One of the limitations of using PNPB is its sensitivity to pH and temperature. PNPB hydrolysis is pH-dependent, and the rate of hydrolysis decreases at low pH values. Similarly, the rate of hydrolysis of PNPB decreases at high temperatures.
Future Directions
There are several future directions for the use of PNPB in scientific research. One possible direction is the use of PNPB in the study of the binding of small molecules to proteins. PNPB can be used as a substrate for the assay of proteases and amidases, and this assay can be used to screen small molecules for their ability to bind to proteins.
Another possible direction is the use of PNPB in the study of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the study of enzyme kinetics.
Conclusion:
In conclusion, 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has potential applications in various fields of science. It is commonly used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme. PNPB has several advantages, including its high specificity, but it also has limitations, such as its sensitivity to pH and temperature. There are several future directions for the use of PNPB in scientific research, including the study of the binding of small molecules to proteins and the study of enzyme kinetics.
Synthesis Methods
PNPB can be synthesized by a series of chemical reactions involving the reaction of 4-nitrobenzoyl chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline in the presence of a base. This reaction results in the formation of PNPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
PNPB is widely used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. It is used to measure the activity of enzymes that catalyze the hydrolysis of amide bonds. PNPB is also used as a substrate for the assay of proteases and amidases. In addition, PNPB is used in the study of the binding of small molecules to proteins.
properties
Product Name |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C17H13N5O5S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N5O5S/c23-16(12-2-6-14(7-3-12)22(24)25)20-13-4-8-15(9-5-13)28(26,27)21-17-18-10-1-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |
InChI Key |
GZBXKHAMLCUICM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)

